3-Aza-2,3-dihydrogeranyl diphosphate
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Overview
Description
3-Aza-2,3-Dihydrogeranyl Diphosphate is a small molecule with the chemical formula C9H18NO7P2The compound is known for its unique structure, which includes a nitrogen atom in place of a carbon atom in the geranyl diphosphate backbone, making it an aza-analogue of geranyl diphosphate .
Preparation Methods
The synthesis of 3-Aza-2,3-Dihydrogeranyl Diphosphate involves the use of geranyl diphosphate as a starting material. The synthetic route typically includes the introduction of a nitrogen atom into the geranyl diphosphate structure. This can be achieved through various chemical reactions, such as nucleophilic substitution or amination reactions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the incorporation of the nitrogen atom .
the synthesis process can be scaled up using standard organic synthesis techniques, provided that the necessary reagents and equipment are available .
Chemical Reactions Analysis
3-Aza-2,3-Dihydrogeranyl Diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Aza-2,3-Dihydrogeranyl Diphosphate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Aza-2,3-Dihydrogeranyl Diphosphate involves its interaction with specific enzymes and molecular targets. The compound acts as a substrate for enzymes involved in terpenoid biosynthesis, such as bornyl diphosphate synthase. During the enzymatic reaction, the compound undergoes cyclization and other transformations, leading to the formation of various products .
The molecular targets and pathways involved in the compound’s mechanism of action include the active sites of terpenoid synthases and other enzymes that catalyze the formation of terpenoid compounds. The nitrogen atom in the compound’s structure plays a crucial role in its interaction with these enzymes, influencing the reaction pathway and the final products formed .
Comparison with Similar Compounds
3-Aza-2,3-Dihydrogeranyl Diphosphate can be compared with other similar compounds, such as:
Geranyl Diphosphate: The parent compound, which lacks the nitrogen atom.
Bornyl Diphosphate: A related compound that is formed through the cyclization of geranyl diphosphate.
3-Aza-2,3-Dihydrogeranyl Acetate: An analogue of this compound, where the diphosphate group is replaced with an acetate group.
The uniqueness of this compound lies in its nitrogen-containing structure, which distinguishes it from other terpenoid analogues. This structural feature allows it to participate in unique chemical reactions and interact with enzymes in ways that other compounds cannot .
Properties
Molecular Formula |
C9H18NO7P2-3 |
---|---|
Molecular Weight |
314.19 g/mol |
IUPAC Name |
[2-[methyl(4-methylpent-3-enyl)amino]ethoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H21NO7P2/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13/h5H,4,6-8H2,1-3H3,(H,14,15)(H2,11,12,13)/p-3 |
InChI Key |
UWHNDWYDKGVRGE-UHFFFAOYSA-K |
Canonical SMILES |
CC(=CCCN(C)CCOP(=O)([O-])OP(=O)([O-])[O-])C |
Origin of Product |
United States |
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